![molecular formula C13H16O2 B14398071 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one CAS No. 89879-29-8](/img/structure/B14398071.png)
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-1,3,3-trimethylbicyclo[222]octa-5,7-dien-2-one is a bicyclic compound with a unique structure that includes an acetyl group and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one typically involves photochemical reactions. One common method includes the direct irradiation of 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones in solvents such as benzene, acetonitrile, and methanol. This process leads to the aromatization of the compound through the photoelimination of dimethylketene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photochemical synthesis and the use of appropriate solvents and reaction conditions can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield aromatic compounds, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one has several applications in scientific research:
Chemistry: The compound is used in studies of photochemical reactions and the mechanisms of photoelimination and aromatization.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound’s properties may be useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one involves photochemical reactions that lead to the formation of aromatic compounds through the elimination of dimethylketene. The molecular targets and pathways involved in these reactions include the absorption of light energy, which excites the molecule and initiates the elimination process .
類似化合物との比較
Similar Compounds
- 1,3,3-Trimethylbicyclo[2.2.2]octa-5,7-dien-2-one
- 6-Methylcholesta-3,5-diene
Uniqueness
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one is unique due to its specific acetyl and methyl groups, which influence its chemical reactivity and photochemical behavior. Compared to similar compounds, it exhibits distinct photochemical properties and reaction pathways .
特性
CAS番号 |
89879-29-8 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
6-acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one |
InChI |
InChI=1S/C13H16O2/c1-8(14)10-7-9-5-6-13(10,4)11(15)12(9,2)3/h5-7,9H,1-4H3 |
InChIキー |
YEOVOSCNRYLGGM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2C=CC1(C(=O)C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)
![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
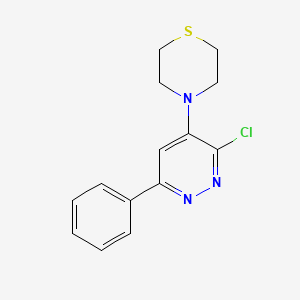
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
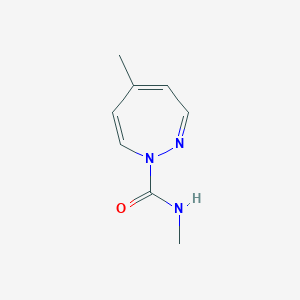
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
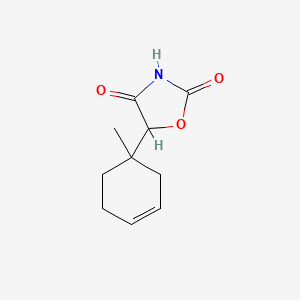
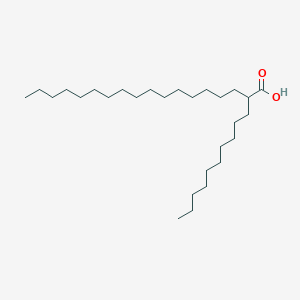
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)
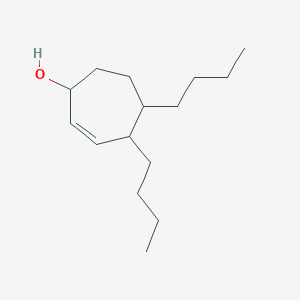
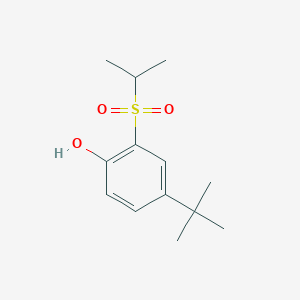
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
